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molecular formula C7H7NO2 B184593 6-Methyl-2-pyridinecarboxylic acid CAS No. 934-60-1

6-Methyl-2-pyridinecarboxylic acid

Cat. No. B184593
M. Wt: 137.14 g/mol
InChI Key: LTUUGSGSUZRPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04224330

Procedure details

To 15 g of 6 -methyl-2-pyridylcarboxylic acid (122 mmol) in 200 ml benzene is added dropwise 19.1 g (150 mmol) oxalyl chloride (dissolved in 30 ml benzene) with ice bath cooling. After 1 hr, solvent and excess chloride are removed. Concentrate is taken up in 100 ml benzene, cooled to ~10° & 175 mmol AlCl3 added. The solution is heated to 25° for 1 hour, then heated to reflux for 2 hours, and finally cooled and stirred overnight. The mixture is poured onto ice/conc. HCl, then washed with ether. Fifty Percent (50%) sodium hydroxide is added until the precipitate is dissolved. The solution is extracted with CHCl3, washed with water, dried and stripped, leaving 6-benzoyl-2-methylpyridine.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
175 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1.[C:11](Cl)(=O)[C:12](Cl)=O.[Al+3].[Cl-].[Cl-].[Cl-]>C1C=CC=CC=1>[C:8]([C:6]1[N:7]=[C:2]([CH3:1])[CH:3]=[CH:4][CH:5]=1)(=[O:10])[C:12]1[CH:11]=[CH:4][CH:3]=[CH:2][CH:1]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1=CC=CC(=N1)C(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
175 mmol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
solvent and excess chloride are removed
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ~10°
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated to 25° for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
finally cooled
ADDITION
Type
ADDITION
Details
The mixture is poured onto ice/conc
WASH
Type
WASH
Details
HCl, then washed with ether
ADDITION
Type
ADDITION
Details
Fifty Percent (50%) sodium hydroxide is added until the precipitate
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with CHCl3
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC(=N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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